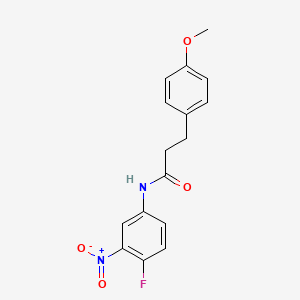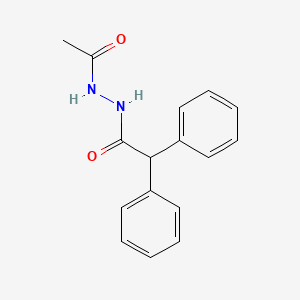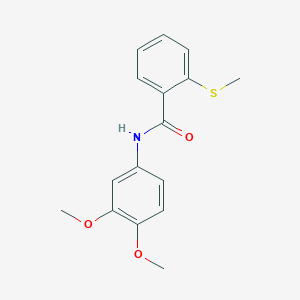![molecular formula C13H17N3O B5786662 N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)
N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide, also known as DMAC, is a synthetic compound that belongs to the class of indole-based compounds. It has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用机制
N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide exerts its biological effects by binding to the sigma-1 receptor, which is a transmembrane protein that is widely expressed in various tissues, including the brain, heart, and immune system. Upon binding to the sigma-1 receptor, N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide induces a conformational change in the protein, leading to the activation of downstream signaling pathways that regulate various cellular processes. These include the inhibition of voltage-gated calcium channels, the modulation of intracellular calcium signaling, and the regulation of protein folding and degradation. The exact mechanism by which N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide exerts its neuroprotective effects is still not fully understood, but it is thought to involve the modulation of various cellular pathways that are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding and degradation, and the inhibition of inflammation and oxidative stress. In particular, N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide has been shown to protect against various forms of cellular stress, including oxidative stress, endoplasmic reticulum stress, and mitochondrial dysfunction. This is thought to be due to its ability to modulate various cellular pathways that are involved in regulating cellular stress responses, including the unfolded protein response, the heat shock response, and the autophagy-lysosomal pathway.
实验室实验的优点和局限性
N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide has several advantages as a research tool, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use in laboratory experiments, including its high cost, the need for specialized equipment and expertise for its synthesis and analysis, and the lack of standardized protocols for its use in various experimental systems.
未来方向
There are several future directions for research on N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide, including the development of new drugs based on its structure and mechanism of action, the elucidation of its precise role in regulating cellular processes, and the identification of new therapeutic targets for the treatment of neurodegenerative diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide, as well as its interactions with other drugs and compounds. Finally, more research is needed to explore the potential applications of N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide in other fields, such as cancer research and immunology.
合成方法
N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide can be synthesized through a multistep process involving the reaction of indole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of N,N-dimethylaminoethyl chloride. The resulting product is then purified through a series of column chromatography and recrystallization steps. The purity of N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide can be confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide has been shown to act as a potent and selective agonist for the sigma-1 receptor, a protein that plays a key role in regulating various cellular processes, including calcium signaling, protein folding, and cell survival. N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide has also been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16(2)8-7-14-13(17)11-9-15-12-6-4-3-5-10(11)12/h3-6,9,15H,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTWZMMVQFDGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6964855 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5786583.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5786599.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5786611.png)









![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)